![molecular formula C9H14Cl2N2O3 B1449091 2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl CAS No. 88686-36-6](/img/structure/B1449091.png)
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl
Overview
Description
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl (AHPP) is a small molecule compound that has been studied for its potential therapeutic applications. AHPP is a derivative of the amino acid phenylalanine, and is an inhibitor of the enzyme tyrosine-kinase. AHPP has been studied for its ability to interact with a variety of proteins and enzymes, and has been used in research to investigate the mechanism of action of certain drugs and to study the biochemical and physiological effects of various compounds.
Scientific Research Applications
Antimicrobial Agent Development
One of the primary applications of this compound is in the development of antimicrobial agents. Researchers have synthesized derivatives of this compound that exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . These derivatives have shown substantial activity against Candida auris, a particularly challenging pathogen due to its resistance to many antifungal drugs .
Biosensor Development
Due to its unique chemical structure, this compound can be used in the development of biosensors. For instance, sensors modified with molecularly imprinted polymers that include this compound could enhance the electrochemical detection of specific amino acids or proteins , which is valuable in diagnostic applications.
properties
IUPAC Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.2ClH/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRLWBNNRFYWMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-amino-3-hydroxyphenyl)propionic acid 2HCl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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